4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Description
4-[2-(Thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a thiophene-ethyl group at the N-4 position and a thiol (-SH) group at C-2. Its synthesis typically involves cyclization reactions of thiosemicarbazides or coupling with electrophilic agents like chloromethyl coumarins (e.g., in hybrid formation) . The compound’s structural uniqueness lies in the electron-rich thiophene moiety and the reactive thiol group, which enable diverse chemical modifications and biological interactions.
Properties
IUPAC Name |
4-(2-thiophen-2-ylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c12-8-10-9-6-11(8)4-3-7-2-1-5-13-7/h1-2,5-6H,3-4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQUJXDLCFJLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C=NNC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-thien-2-ylethylamine with appropriate triazole precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with 2-thien-2-ylethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Overview
4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound known for its diverse biological activities. This compound belongs to the triazole family, which has been extensively studied for applications in medicinal chemistry, agriculture, and materials science. Its unique structure, featuring both thiophene and triazole moieties, contributes to its reactivity and interaction with various biological targets.
Medicinal Applications
The medicinal properties of this compound have been explored in several studies:
Antimicrobial Activity
Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For example, a study found that similar triazole compounds effectively inhibited the growth of Staphylococcus aureus and Candida albicans .
Anticancer Potential
Triazole derivatives have been recognized for their anticancer properties. The compound's ability to interact with specific enzymes involved in cancer cell proliferation has been investigated. In vitro studies indicated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by modulating key signaling pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has also been highlighted in research focused on neurodegenerative diseases. The compound's mechanism involves inhibiting acetylcholinesterase activity, leading to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease .
Agricultural Applications
The compound has shown potential as a fungicide due to its ability to inhibit fungal pathogens that affect crops. Studies indicate that it can effectively control diseases caused by Fusarium and Botrytis species, making it a candidate for agricultural applications .
Structure-Activity Relationship (SAR) Studies
Research on the structure-activity relationship of triazole derivatives indicates that modifications in the thiophene ring can enhance antifungal activity. For instance, substituents on the thiophene ring were found to significantly affect the inhibition rates against various fungal strains .
Material Science Applications
The unique properties of this compound extend into material science:
Conductive Polymers
This compound can be incorporated into conductive polymers due to its electron-rich structure. Studies have shown that blending it with polyaniline results in improved electrical conductivity and stability .
Photovoltaic Applications
Research has explored its use in organic photovoltaic devices where its ability to form charge-transfer complexes enhances the efficiency of solar energy conversion .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal | Antimicrobial | Effective against Staphylococcus aureus and fungi |
| Anticancer | Induces apoptosis in MCF-7 and HeLa cells | |
| Neuroprotective | Inhibits acetylcholinesterase; potential for Alzheimer's treatment | |
| Agricultural | Fungicide | Controls Fusarium and Botrytis pathogens |
| Material Science | Conductive Polymers | Improves conductivity when blended with polyaniline |
| Photovoltaic Applications | Enhances efficiency in organic solar cells |
Mechanism of Action
The mechanism of action of 4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiophen-2-yl-ethyl group distinguishes it from phenyl or methoxyphenyl substituents in analogues, influencing electronic properties (e.g., enhanced π-π stacking) and steric bulk .
- S-alkylation reactions (e.g., with coumarin) proceed efficiently (75% yield), comparable to other triazole-thiol derivatives (65–93%) .
Key Observations :
- The thiophene-ethyl group in the target compound’s hybrid enhances interactions with viral proteases (e.g., PLpro) compared to phenyl-substituted analogues .
- Hydrazone derivatives with phenylaminoethyl groups show superior antimetastatic activity (e.g., Compound 10 inhibits MMP-9), whereas thiophene-based compounds may prioritize antiviral targeting .
Pharmacokinetic and Toxicity Profiles
Table 3: ADMET and Toxicity Comparisons
Biological Activity
4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol (CAS No. 923254-47-1) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.
The molecular formula of this compound is CHNS with a molecular weight of 211.31 g/mol. Its structure includes a thiol group which is pivotal for its biological interactions.
1. Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study evaluated the cytotoxic effects of several triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results demonstrated that compounds similar to this compound showed enhanced cytotoxicity specifically towards melanoma cells .
- Another investigation revealed that triazole derivatives could inhibit cancer cell migration and were characterized as selective towards cancer cells, suggesting their potential as antimetastatic agents .
| Compound | Cancer Cell Line | IC (µM) | Selectivity |
|---|---|---|---|
| This compound | IGR39 | TBD | High |
| N′-(4-(dimethylamino)benzylidene)-... | MDA-MB-231 | TBD | Moderate |
2. Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been widely documented. Compounds with similar structures to this compound have shown effectiveness against various bacterial strains and fungi:
- A study reported that certain triazole derivatives exhibited significant inhibition against Mycobacterium tuberculosis H37Rv. However, they were less potent than the standard drug rifampicin .
3. Anti-inflammatory Activity
Triazoles have also been investigated for their anti-inflammatory properties:
- Molecular docking studies indicated that certain derivatives could selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting a mechanism for their anti-inflammatory effects . Specifically, compounds were found to inhibit COX-1 more effectively than COX-2, which may lead to fewer gastrointestinal side effects compared to traditional NSAIDs.
Case Studies and Research Findings
Several studies have focused on synthesizing and characterizing new derivatives of triazoles to enhance their biological activities:
- Synthesis and Characterization : Researchers synthesized new alkyl derivatives of triazoles and conducted molecular docking studies to evaluate their binding affinities to COX enzymes. The findings indicated promising candidates for further development as anti-inflammatory drugs .
- Cytotoxicity Assays : In vitro assays demonstrated that specific triazole derivatives had high anticancer activity with IC values significantly lower than conventional chemotherapeutics like doxorubicin .
Q & A
Q. What are the standard methods to confirm the structural integrity of 4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol after synthesis?
Methodological Answer: Structural confirmation typically involves a combination of elemental analysis (to verify stoichiometry), IR spectroscopy (to identify functional groups like thiol and triazole rings), and chromatographic techniques (e.g., HPLC or TLC) to confirm purity and individuality . For example, IR peaks near 2550–2600 cm⁻¹ confirm the presence of the -SH group, while triazole ring vibrations appear at 1500–1600 cm⁻¹ .
Q. How can researchers optimize the synthesis of this compound to minimize impurities?
Methodological Answer: Key steps include:
- Using equimolar ratios of precursors (e.g., thiophen-2-ylmethyl derivatives and triazole intermediates) to avoid side reactions .
- Employing alkaline conditions during thioether formation to enhance reaction efficiency .
- Purification via recrystallization in polar aprotic solvents (e.g., DMSO) to remove unreacted starting materials .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations are widely applied to study:
- Molecular orbital energies (HOMO-LUMO gaps) to predict reactivity .
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
- NMR chemical shift simulations (e.g., using B3LYP/6-311G++(d,p)) to validate experimental data .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer: Contradictions often arise from variations in:
- Assay conditions (e.g., pH, solvent effects). Standardize protocols using controls like ciprofloxacin for antimicrobial studies .
- Structural analogs . Compare activities of derivatives (e.g., thiophen-2-ylmethyl vs. phenyl substitutions) to isolate functional group contributions .
- Data normalization . Use statistical tools (e.g., ANOVA) to account for batch-to-batch variability .
Q. What strategies are effective for designing derivatives with enhanced pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis :
- Introduce electron-withdrawing groups (e.g., -NO₂) to the triazole ring to enhance antimicrobial potency .
- Modify the thiophen-2-yl group with alkyl chains to improve lipophilicity and membrane penetration .
- Salification : Form salts (e.g., sodium or potassium) to increase solubility and bioavailability .
Methodological Challenges
Q. How can researchers address inconsistencies in spectroscopic data for triazole-thiol derivatives?
Methodological Answer:
- Cross-validate techniques : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) .
- Control tautomerism : Triazole-thiols exist in thione-thiol tautomeric forms. Use deuterated solvents (e.g., DMSO-d₆) to stabilize the dominant form for NMR analysis .
Q. What in silico tools are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
